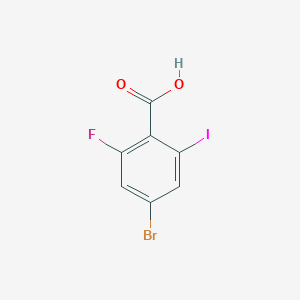
4-Bromo-2-fluoro-6-iodobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-fluoro-6-iodobenzoic acid is an organic compound that belongs to the class of halogenated benzoic acids It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring, along with a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-6-iodobenzoic acid can be achieved through a multi-step process. One common method involves the use of 2-amino-6-fluorobenzoic acid as the starting material. The synthetic route typically includes the following steps:
Bromination: Introduction of a bromine atom to the benzene ring.
Iodination: Introduction of an iodine atom to the benzene ring.
Carboxylation: Introduction of a carboxylic acid group to the benzene ring.
Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-fluoro-6-iodobenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the halogen atoms.
Coupling Reactions: Formation of biaryl compounds through palladium-catalyzed coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) and bases (e.g., sodium hydroxide) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and aryl boronic acids are used under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl intermediates .
Aplicaciones Científicas De Investigación
4-Bromo-2-fluoro-6-iodobenzoic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-fluoro-6-iodobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application being studied .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-6-iodobenzoic acid: Similar structure but lacks the bromine atom.
4-Bromo-2-fluorobenzoic acid: Similar structure but lacks the iodine atom.
2-Iodosobenzoic acid: Contains iodine but lacks bromine and fluorine atoms .
Uniqueness
4-Bromo-2-fluoro-6-iodobenzoic acid is unique due to the presence of three different halogen atoms on the benzene ring. This unique combination of halogens can impart distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C7H3BrFIO2 |
|---|---|
Peso molecular |
344.90 g/mol |
Nombre IUPAC |
4-bromo-2-fluoro-6-iodobenzoic acid |
InChI |
InChI=1S/C7H3BrFIO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) |
Clave InChI |
AUVBTKZFUYHDFL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)C(=O)O)I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


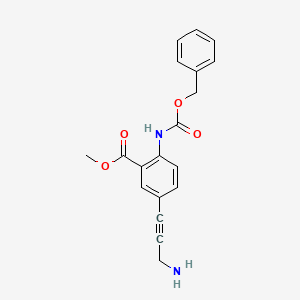
![1,6-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12081690.png)
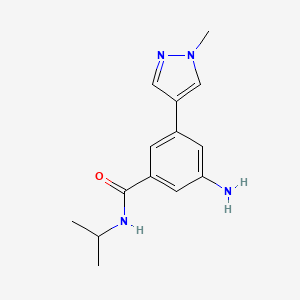


![7-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carbaldehyde](/img/structure/B12081715.png)
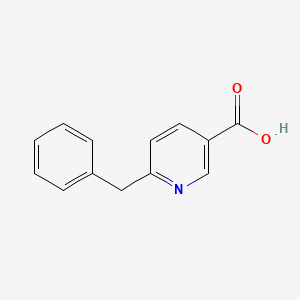
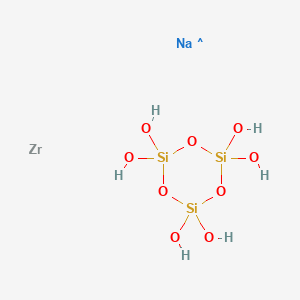
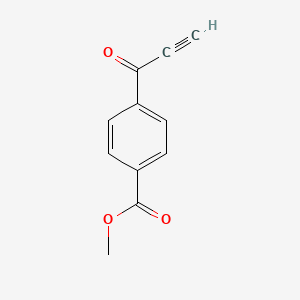
![N-[[[9-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-6-yl]amino]carbonyl]-L-threonine](/img/structure/B12081745.png)
![(8Z,12Z)-5-methyl-2-oxa-11-azatricyclo[12.4.0.03,8]octadeca-1(18),8,10,12,14,16-hexaene](/img/structure/B12081762.png)
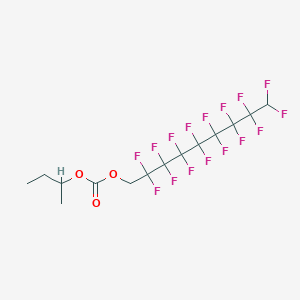
![5-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12081770.png)

